molecular formula C13H16Cl2N2O B6215863 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride CAS No. 2731006-96-3

4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride

Cat. No. B6215863
CAS RN: 2731006-96-3
M. Wt: 287.2
InChI Key:
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Description

4-(4-Chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride (4-CMPHCl), also known as CMPHCl, is a synthetic organic compound that has recently become popular in scientific research. It is a derivate of 4-chloro-2-methoxyphenylpiperidine (CMP), which is an important building block in organic synthesis. CMPHCl has a wide range of applications in the field of drug discovery, biochemistry, and pharmacology. It has been studied for its ability to act as an agonist of the serotonin 5-HT1A receptor and a potential agonist of the serotonin 5-HT2A receptor. Additionally, CMPHCl has also been studied for its potential to act as a modulator of the GABA-A receptor.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT1A receptor and a potential agonist of the serotonin 5-HT2A receptor. Additionally, 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride is thought to act as a modulator of the GABA-A receptor.
Biochemical and Physiological Effects
4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride has been studied for its potential to act as an agonist of the serotonin 5-HT1A receptor and a potential agonist of the serotonin 5-HT2A receptor. Studies have shown that 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride can increase the levels of serotonin in the brain, which can lead to a variety of physiological effects. Additionally, 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride has been studied for its potential to act as a modulator of the GABA-A receptor. Studies have shown that 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride can modulate the activity of the GABA-A receptor, which can lead to an increase in the inhibitory effects of GABA on the brain.

Advantages and Limitations for Lab Experiments

4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, it is a relatively stable compound and has a relatively low cost. However, 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride has some limitations for use in laboratory experiments. It is a relatively new compound and there is limited information available about its properties and effects. Additionally, 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride is a potent compound and should be handled with caution.

Future Directions

There are several potential future directions for the research of 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride. It could be used to further study the effects of serotonin on the central nervous system. Additionally, it could be used to evaluate the efficacy of potential new drugs. It could also be used to further study the mechanism of action of 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride and its potential to act as a modulator of the GABA-A receptor. Additionally, 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride could be used to study the effects of serotonin on other physiological systems, such as the cardiovascular and immune systems. Finally, 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride could be used to study the potential therapeutic effects of 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride in various diseases and disorders.

Synthesis Methods

4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride is synthesized from the reaction of 4-chloro-2-methoxyphenylpiperidine (CMP) and hydrochloric acid (HCl). The reaction is carried out in a solvent such as methanol or ethanol. The reaction is exothermic and proceeds at room temperature. The reaction yields the desired product, 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride (4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride), in high yield.

Scientific Research Applications

4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride has been studied for its potential to act as an agonist of the serotonin 5-HT1A receptor and a potential agonist of the serotonin 5-HT2A receptor. Additionally, 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride has also been studied for its potential to act as a modulator of the GABA-A receptor. It has been used in research studies to investigate the effects of serotonin on the central nervous system and to evaluate the efficacy of potential new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride involves the reaction of 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile with hydrochloric acid.", "Starting Materials": [ "4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile in a suitable solvent, add hydrochloric acid.", "Stir the reaction mixture at room temperature for a suitable time.", "Isolate the product by filtration or any other suitable method.", "Wash the product with a suitable solvent and dry it under vacuum to obtain 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride." ] }

CAS RN

2731006-96-3

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.2

Purity

0

Origin of Product

United States

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